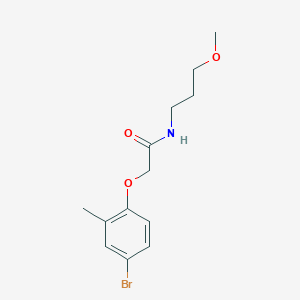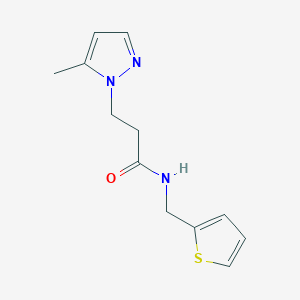![molecular formula C13H9F2N3O4S B5207039 N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, also known as DBDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBDS is a fluorescent dye that has been used in various applications, including labeling of proteins, nucleic acids, and lipids, as well as in imaging of cells and tissues.
作用機序
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its ability to bind to biological molecules through electrostatic interactions and hydrophobic interactions. The fluorescent properties of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide allow for visualization of the labeled molecules, and the intensity of the fluorescence can be used to quantify the amount of labeled molecule present.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological processes without interfering with them. However, it is important to note that the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can potentially alter the behavior of the labeled molecules, and caution should be exercised when interpreting the results of experiments using N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide.
実験室実験の利点と制限
One of the major advantages of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. Additionally, N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is relatively easy to use and has minimal toxicity, making it a safe and effective tool for scientific research. However, there are also some limitations to the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, including its potential for altering the behavior of labeled molecules, and its limited ability to penetrate cell membranes.
将来の方向性
There are several potential future directions for research involving N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide. One area of interest is the development of new labeling techniques that can be used in conjunction with N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to study complex biological processes. Additionally, there is potential for the development of new fluorescent dyes that can be used in place of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, with improved properties such as increased brightness or improved cell penetration. Finally, there is potential for the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in clinical applications, such as imaging of tumors or other disease states.
合成法
The synthesis of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves a multistep process that starts with the reaction of 4-nitrophenylhydrazine with 2,4-difluoroaniline to form the intermediate product 4-(difluoromethoxy)aniline. This intermediate is then reacted with 2-chloro-1,3-benzoxazole to form the final product N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide.
科学的研究の応用
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been widely used in scientific research as a fluorescent dye for labeling and imaging of various biological molecules. It has been used to label proteins, nucleic acids, and lipids in cells and tissues, and has been used in a variety of imaging techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM).
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O4S/c14-13(15)21-9-6-4-8(5-7-9)18-23(19,20)11-3-1-2-10-12(11)17-22-16-10/h1-7,13,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYQJMFUJXDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)

